FAAH Substrate Turnover: Arachidonamide Exhibits 2× Higher Vmax Than Anandamide in Rat Brain Microsomes
Arachidonamide is hydrolyzed by rat brain microsomal FAAH (anandamide amidohydrolase) with a Vmax of 2.89 nmol/min/mg protein, which is approximately twice that of anandamide (Vmax ≈ 1.45 nmol/min/mg protein) under identical assay conditions [1]. Both compounds exhibit similar apparent Km values (2.34 mM for arachidonamide vs. ~2 mM for anandamide), indicating comparable binding affinity but significantly faster catalytic turnover for arachidonamide [1].
| Evidence Dimension | FAAH hydrolysis rate (Vmax) |
|---|---|
| Target Compound Data | 2.89 nmol/min/mg protein (Km = 2.34 mM) |
| Comparator Or Baseline | Anandamide (AEA): Vmax ≈ 1.45 nmol/min/mg protein (Km similar) |
| Quantified Difference | Vmax approximately 2-fold higher for arachidonamide |
| Conditions | Rat brain microsomal preparation, RP-HPLC assay, pH 7.4, 37°C |
Why This Matters
Researchers requiring high signal-to-noise in FAAH activity assays should select arachidonamide over anandamide to achieve greater substrate turnover per unit time.
- [1] Lang W, Qin C, Lin S, et al. Substrate specificity and stereoselectivity of rat brain microsomal anandamide amidohydrolase. J Med Chem. 1999;42(5):896-902. View Source
